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Compound of Interest

Compound Name:
1-Methoxy-4-nitro-2-

(trifluoromethoxy)benzene

Cat. No.: B1429369 Get Quote

For researchers and professionals in drug development, precision in chemical nomenclature is

paramount. This guide addresses the chemical landscape surrounding the query for 1-
Methoxy-4-nitro-2-(trifluoromethoxy)benzene. A thorough search of authoritative chemical

databases and literature reveals that this specific substitution pattern is not well-documented.

However, the nomenclature strongly suggests interest in a class of closely related and

synthetically important compounds.

This guide will focus on the most probable compound of interest, 1-Methoxy-4-nitro-2-

(trifluoromethyl)benzene (Compound A, CAS 654-76-2), which differs by a single oxygen atom.

Furthermore, to provide a comprehensive resource, we will draw comparisons with its isomers

and the structurally related 4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene (Compound B, CAS

1214344-76-9).

The core of this guide is to provide not just data, but a field-proven perspective on the

synthesis, reactivity, and application of these building blocks. We will dissect the critical

differences between the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, a

distinction with profound implications for medicinal chemistry.

Part 1: Core Profile of 1-Methoxy-4-nitro-2-
(trifluoromethyl)benzene (Compound A)
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This compound is a key intermediate, valued for the strategic placement of its functional groups

which allows for selective chemical transformations.

Physicochemical and Spectroscopic Data
A foundational understanding of a compound's properties is critical for its effective application

in synthesis and analysis. The data below has been aggregated from commercial and database

sources.

Property Value Source

IUPAC Name
1-Methoxy-4-nitro-2-

(trifluoromethyl)benzene

CAS Number 654-76-2

Molecular Formula C₈H₆F₃NO₃

Molecular Weight 221.14 g/mol [1]

Appearance Yellow crystalline solid [2]

Melting Point 50-52 °C [2]

Boiling Point 273.8 °C at 760 mmHg

InChI Key
KGFADEJSZXEVMC-

UHFFFAOYSA-N

Note: Spectroscopic data like NMR and IR is available and should be consulted for batch-

specific verification.

Reactivity and Synthetic Utility
The chemical behavior of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is dictated by the

interplay of its three substituents on the aromatic ring:

Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards

electrophilic aromatic substitution. Its primary utility lies in its facile reduction to an amine (-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://lead-sciences.com/product/4-methoxy-2-nitro-1-trifluoromethylbenzene/
https://www.jk-sci.com/products/ts246cs-0028719
https://www.jk-sci.com/products/ts246cs-0028719
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NH₂), which is a versatile handle for constructing amides, sulfonamides, and heterocyclic

systems prevalent in pharmaceuticals.

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing through induction (-

I effect). Its presence significantly increases the acidity of N-H bonds in resulting aniline

derivatives and enhances the lipophilicity and metabolic stability of molecules, making it a

prized substituent in drug design.[3]

Methoxy Group (-OCH₃): An electron-donating group through resonance (+M effect), which

can influence the regioselectivity of reactions.

The primary synthetic application involves the selective reduction of the nitro group to form 2-

amino-5-methoxybenzotrifluoride, a key precursor for various pharmaceutical and agrochemical

agents.

Experimental Protocol: Reduction of the Nitro Group
This protocol describes a standard laboratory procedure for the reduction of 1-Methoxy-4-nitro-

2-(trifluoromethyl)benzene to its corresponding aniline. This transformation is a cornerstone of

its use in medicinal chemistry.

Objective: To synthesize 5-Methoxy-2-(trifluoromethyl)aniline.

Materials:

1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)

Iron powder (Fe, 3.0 eq)

Ammonium chloride (NH₄Cl, 1.2 eq)

Ethanol (EtOH)

Water (H₂O)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution (NaHCO₃)
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, suspend 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene in a 4:1 mixture of Ethanol and

Water.

Addition of Reagents: Add iron powder and ammonium chloride to the suspension.

Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C). Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed (typically 2-4 hours).

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad

of celite to remove the iron salts, washing the filter cake with ethanol.

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the

remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the

organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: The crude aniline can be purified by flash column chromatography on silica gel if

necessary.

Causality: The choice of iron and ammonium chloride in an ethanol/water solvent system is a

classic, cost-effective, and reliable method for nitro group reduction. The iron acts as the

reducing agent, while ammonium chloride serves as a proton source and helps maintain a

slightly acidic pH to facilitate the reaction without being harsh enough to cause side reactions.

Workflow Diagram:
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Caption: Workflow for the reduction of the nitro group.
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Part 2: Isomeric Counterparts and the Critical -OCF₃
vs. -CF₃ Distinction
A nuanced understanding of isomeric effects and substituent properties is what separates

routine synthesis from innovative drug design.

Isomer Profile: 4-Methoxy-2-nitro-1-
(trifluoromethoxy)benzene (Compound B)
While less common, this isomer (CAS 1214344-76-9) contains all the functional groups from

the original query. Its utility lies in providing a different spatial arrangement of these groups,

which can be critical for targeting specific biological receptors. The synthesis would typically

involve the nitration of a 4-methoxy-1-(trifluoromethoxy)benzene precursor. The directing

effects of the methoxy (ortho, para-directing) and trifluoromethoxy (meta-directing) groups

would need to be carefully considered to achieve the desired regiochemistry.

The Scientist's Perspective: -OCF₃ vs. -CF₃ in Drug
Design
The substitution of a trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group is not a

trivial change; it is a strategic decision in medicinal chemistry to modulate key drug properties.

[4]
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Feature
Trifluoromethyl (-
CF₃)

Trifluoromethoxy (-
OCF₃)

Significance in
Drug Development

Electronic Effect
Strongly electron-

withdrawing (-I)

Strongly electron-

withdrawing (-I), weak

donation (+M)

Both deactivate

aromatic rings but the

-OCF₃ group's oxygen

lone pairs can have

subtle resonance

effects.

Lipophilicity (π value) ~0.88 ~1.04

The -OCF₃ group

provides a greater

increase in

lipophilicity, which can

enhance membrane

permeability and

blood-brain barrier

penetration.[3][4]

Metabolic Stability
High stability due to

strong C-F bonds.

Very high stability;

less susceptible to

enzymatic oxidation

compared to a

methoxy (-OCH₃)

group.

Both groups are used

to block metabolic

hotspots, increasing

the drug's half-life.

The -OCF₃ is often

considered a

metabolically robust

bioisostere of a

methoxy group.[3]

Conformation Can rotate freely.

Has a bent geometry

and can influence the

conformation of

adjacent groups.

The conformational

constraints of the -

OCF₃ group can be

exploited to lock a

molecule into a

bioactive

conformation.
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Authoritative Insight: The choice between -CF₃ and -OCF₃ is a classic multi-parameter

optimization problem. While both enhance metabolic stability and lipophilicity, the -OCF₃ group

offers a more significant lipophilicity boost and unique conformational influence.[3][5] This

makes trifluoromethoxy-containing compounds a promising, though relatively underexplored,

class of biologically active molecules.[3] For example, Riluzole, a drug for amyotrophic lateral

sclerosis, incorporates a trifluoromethoxy group to enhance its passage across the blood-brain

barrier.[3]

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
The presence of strong electron-withdrawing groups like -NO₂ and -CF₃/-OCF₃ activates the

aromatic ring for nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is

present. The rate and regioselectivity of SₙAr reactions are highly dependent on the relative

positions of these groups. A nitro group ortho or para to a leaving group provides powerful

resonance stabilization for the Meisenheimer intermediate, significantly accelerating the

reaction.[6][7] Researchers must analyze the specific isomer to predict its susceptibility to SₙAr

reactions.

Logical Relationship Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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